5-Ethyl-2-methylnonanal

Description

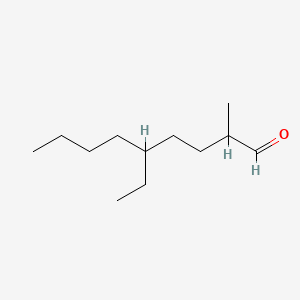

Structure

2D Structure

3D Structure

Properties

CAS No. |

68141-14-0 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

5-ethyl-2-methylnonanal |

InChI |

InChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3 |

InChI Key |

VITZPKQAMWMVFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies for 5 Ethyl 2 Methylnonanal

Stereoselective and Enantioselective Synthesis Approaches

The creation of the two chiral centers in 5-Ethyl-2-methylnonanal necessitates a high degree of stereocontrol. Asymmetric hydroformylation is a premier industrial process for producing optically active aldehydes from prochiral alkenes. sioc-journal.cn This method's success hinges on the use of transition metal catalysts, typically rhodium, combined with chiral ligands. sioc-journal.cnwikipedia.org

For the synthesis of this compound, the precursor would be 4-ethyl-1-octene. The hydroformylation of this substrate can lead to two regioisomers, the desired linear aldehyde (this compound) and the undesired branched aldehyde. The key challenge is to control both the regioselectivity (favoring the linear product) and the enantioselectivity at the newly formed C2 stereocenter.

Rhodium-based catalysts modified with chiral phosphine, phosphite, or phosphoramidite (B1245037) ligands are highly effective for such transformations. sioc-journal.cn The development of ligands like BenzP* and QuinoxP* has enabled the highly enantioselective hydroformylation of 1,1-disubstituted olefins to produce linear aldehydes with β-chirality. nih.gov The choice of ligand is crucial as it influences the steric and electronic environment around the metal center, thereby dictating the stereochemical outcome of the reaction. sioc-journal.cn For instance, certain chiral diphosphite ligands derived from diols have shown significant success in improving both regioselectivity and enantioselectivity in rhodium-catalyzed hydroformylation. rsc.org

Other stereoselective methods for creating chiral aldehydes include the enantioselective α-chlorination of a larger aldehyde followed by subsequent modifications, or the copper-hydride catalyzed enantioselective synthesis of β-chiral aldehydes from α,β-unsaturated carboxylic acids. organic-chemistry.orgthieme-connect.com However, asymmetric hydroformylation remains the most direct route from a simple alkene feedstock. rsc.org

Table 1: Representative Enantioselective Hydroformylation of Olefins with Chiral Rhodium Catalysts This table presents data from analogous reactions to illustrate the potential for stereocontrol in the synthesis of chiral aldehydes like this compound.

| Olefin Substrate | Chiral Ligand | Catalyst | Regioselectivity (linear:branched) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1,1-Disubstituted Olefins | BenzP* / QuinoxP* | Rh(acac)(CO)₂ | >95:5 | Up to 99% | nih.gov |

| Functionalized Olefins | Diazaphospholane | Rh(I) Complex | >99:1 | >95% (diastereoselectivity) | rsc.org |

Catalytic Transformations for Enhanced Synthesis Efficiency

The efficiency of aldehyde synthesis via hydroformylation is critically dependent on the catalyst system and reaction conditions. acs.org Hydroformylation is a prime example of homogeneous catalysis, where the catalyst is dissolved in the reaction medium. wikipedia.org

Catalyst Selection: The two main metals used for industrial hydroformylation are cobalt and rhodium. core.ac.ukmt.com

Rhodium Catalysts: Rhodium complexes are generally 1,000 to 10,000 times more active than cobalt catalysts, allowing for milder reaction conditions (lower temperatures and pressures) and typically showing higher selectivity for the desired linear aldehydes. core.ac.uknih.gov Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known example. mt.com The high cost of rhodium is a significant drawback, making catalyst recovery and recycling essential. lsu.edu

Cobalt Catalysts: Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈), are more cost-effective but require harsher conditions (higher temperatures and pressures). mt.comlsu.edu Recent research has focused on developing novel cobalt complexes, such as cationic cobalt(II) bisphosphine catalysts, that exhibit activity approaching that of rhodium systems under more moderate conditions, particularly for branched internal alkenes. mt.comlsu.edu

Process Optimization: Reaction parameters such as temperature, pressure, and the ratio of carbon monoxide to hydrogen are optimized to maximize yield and selectivity. mdma.ch For long-chain alkenes, like the precursor to this compound, achieving high conversion and selectivity is crucial. Studies on the hydroformylation of 1-dodecene (B91753) have shown that using a water-soluble Rh/TPPTS complex in methanol (B129727) can achieve conversions up to 99.7%. nih.gov Turnover frequencies (TOF), a measure of catalyst activity, can reach over 3,000 h⁻¹ under optimized conditions. nih.govrsc.org

Table 2: Comparison of Catalytic Systems in Hydroformylation of Long-Chain Olefins Data is based on studies of long-chain olefins like 1-octene (B94956) and 1-dodecene, analogous to the precursor for this compound. | Catalyst System | Olefin | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rh/TPPTS in Methanol | 1-Dodecene | 120 | 40 | 97.8 | 97.6 | nih.govrsc.org | | Rh/Phosphonate-phosphine | 1-Octene | 125 | 55 | 88.0 | >95 | acs.org | | Co₂(CO)₈ (unmodified) | Propene | 140-180 | 200-300 | High | Lower linear selectivity | wikipedia.org | | Cationic Co-bisphosphine | Internal Alkenes | Medium Pressure | Medium Pressure | High | High linear selectivity | lsu.edu |

Green Chemistry Principles in Aldehyde Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. essentialchemicalindustry.orgrjpn.org The synthesis of aldehydes, particularly through hydroformylation, can be aligned with several of these principles.

Atom Economy: Developed by Barry Trost, this principle focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Hydroformylation is an exemplary atom-economical reaction, as it is a pure addition reaction where the alkene, carbon monoxide, and hydrogen are all incorporated into the aldehyde product, resulting in a theoretical 100% atom economy. rsc.orgasianpubs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. rsc.org Hydroformylation is an inherently catalytic process, minimizing waste compared to stoichiometric methods. osti.gov The development of highly active catalysts like rhodium complexes reduces the energy requirements (lower temperature and pressure) of the process. nih.govessentialchemicalindustry.org

Safer Solvents and Auxiliaries: A key area of green innovation is the use of safer solvents or the elimination of solvents altogether. rjpn.org Aqueous biphasic catalysis is a significant advancement where a water-soluble catalyst is used, allowing the organic product to be easily separated from the aqueous catalyst phase. mdpi.comrsc.org This simplifies product purification and enables efficient catalyst recycling, which is particularly important for expensive metals like rhodium. rsc.orgrsc.org The Ruhrchemie/Rhône-Poulenc process, which uses a water-soluble rhodium-TPPTS catalyst, is a successful industrial application of this principle. rsc.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure where possible. essentialchemicalindustry.org Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and energy input. narod.ru Microwave-assisted hydroformylation can be performed at lower pressures and in significantly shorter times (minutes vs. hours) compared to conventional heating. asianpubs.orgthieme-connect.com Some methods even allow for the in situ generation of syngas from sources like formaldehyde, avoiding the need for high-pressure gas cylinders. asianpubs.orgscholarsportal.info

Chemosensory Research: Olfactory Perception and Receptor Interaction Studies of 5 Ethyl 2 Methylnonanal

Mechanistic Investigations of Olfactory Receptor Binding and Activation

The detection of odorants like 5-Ethyl-2-methylnonanal is initiated by their binding to olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs). nih.govnih.gov While direct experimental data on the binding of this compound to specific human olfactory receptors is limited in publicly available research, the general mechanisms of OR activation provide a framework for understanding this interaction.

Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change. This structural shift activates the associated G-protein, which in turn initiates a downstream signaling cascade, ultimately leading to the perception of a specific smell in the brain. nih.gov The binding pocket of an olfactory receptor is a three-dimensional space formed by several transmembrane helices of the protein. nih.gov The specific amino acid residues lining this pocket determine the receptor's affinity and selectivity for different odorant molecules. nih.gov

Recent advancements in structural biology, including cryo-electron microscopy, have begun to unravel the three-dimensional structures of ORs and how they interact with odorant molecules. nih.gov These studies have revealed that even subtle changes in the structure of an odorant or the amino acid sequence of a receptor can significantly alter the binding affinity and subsequent neural response. nih.govplos.org For instance, research on other aldehydes has shown that specific amino acid residues within the transmembrane domains are crucial for ligand recognition and receptor activation.

Structure-Activity Relationship (SAR) Studies for Olfactory Responses

Structure-activity relationship (SAR) studies in olfaction aim to correlate the chemical structure of a molecule with its perceived odor. For aliphatic aldehydes like this compound, key structural features that influence their odor profile include the carbon chain length, the degree and position of branching, and the presence of other functional groups.

The odor of this compound is often described as fresh, clean, juicy, and having an orange rind character. This profile is a direct consequence of its specific molecular architecture. The nonanal (B32974) backbone provides a basic fatty, aldehydic note, while the ethyl group at the 5-position and the methyl group at the 2-position introduce complexity and contribute to its characteristic citrusy and fresh nuances.

SAR studies have demonstrated that even minor modifications to the structure of an aldehyde can lead to significant changes in its perceived scent. For example, increasing or decreasing the length of the carbon chain can shift the odor from citrusy and fresh to more waxy or fatty. Similarly, altering the position of the ethyl and methyl groups would likely result in a different odor profile. The study of homologous series of aldehydes has been instrumental in developing these SAR models, although they are still being refined with the increasing availability of receptor-level data. scribd.com

Computational Modeling and Simulation of Olfactory Interactions

In the absence of extensive experimental data for every odorant-receptor pair, computational modeling and molecular dynamics simulations have become invaluable tools for predicting and analyzing these interactions. nih.gov These methods allow researchers to build three-dimensional models of olfactory receptors and simulate the docking of odorant molecules like this compound into their binding sites.

These simulations can predict the most likely binding pose of the odorant and estimate the binding energy, providing insights into the strength of the interaction. plos.org By comparing the binding of this compound to a library of different olfactory receptor models, it is possible to identify potential candidate receptors that are most likely to be activated by this molecule. Furthermore, computational approaches can help to elucidate the specific amino acid residues that are critical for binding, guiding future site-directed mutagenesis experiments to validate these predictions. nih.gov

For example, modeling studies have shown that the binding of aldehydes can involve hydrogen bonding with specific residues in the receptor, as well as hydrophobic interactions between the aliphatic chain of the odorant and nonpolar amino acids in the binding pocket. mdpi.com The ethyl and methyl branches of this compound would also be expected to have specific steric and hydrophobic interactions within the receptor's binding site, contributing to its unique recognition.

Perception Thresholds and Quantitative Structure-Odor Relationship (QSOR) Analysis

The perception threshold of an odorant is the minimum concentration at which it can be detected by the human olfactory system. While the specific odor threshold for this compound is not widely reported in scientific literature, it is an important parameter in understanding its potency as a fragrance ingredient.

Quantitative Structure-Odor Relationship (QSOR) analysis is a computational approach that aims to build mathematical models correlating the physicochemical properties of molecules with their perceived odor intensity and character. google.com These models often use molecular descriptors such as molecular weight, logP (a measure of lipophilicity), vapor pressure, and various topological and electronic parameters to predict the odor properties of a compound. google.comepo.org

For this compound, its relatively high molecular weight and calculated logP value suggest a certain level of substantivity. nih.gov QSOR models can be used to compare the predicted odor characteristics of this compound with a database of known odorants, helping to classify its scent and predict its behavior in fragrance compositions. These models are continuously being improved as more experimental data on odor perception and receptor activation becomes available, leading to a more accurate prediction of the sensory properties of novel compounds.

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C12H24O | nih.gov |

| Molecular Weight | 184.32 g/mol | nih.gov |

| CAS Number | 68141-14-0 | nih.gov |

| Odor Description | Fresh, clean, juicy, orange rind |

Biological Activity Research: Arthropod Control Applications and Underlying Mechanisms of 5 Ethyl 2 Methylnonanal

Behavioral Efficacy Studies in Arthropod Repellency and Deterrence

There is currently no available scientific literature that documents behavioral efficacy studies of 5-Ethyl-2-methylnonanal as an arthropod repellent or deterrent. Standard laboratory and field-based assays to determine its effects on the movement, feeding, or oviposition behaviors of various arthropod species have not been reported. Consequently, data on its spectrum of activity, effective concentrations, and duration of action against medically or economically important arthropods are absent from the current body of scientific knowledge.

Neurophysiological and Molecular Mechanisms of Arthropod Chemoreception

The neurophysiological and molecular basis for how arthropods might detect this compound is unknown. Techniques such as electroantennography (EAG), single-sensillum recordings (SSR), or calcium imaging, which are commonly used to measure the responses of olfactory sensory neurons to volatile compounds, have not been applied to this specific chemical. As a result, there is no information on which olfactory sensory neurons or receptor types might be activated or inhibited by this compound in any arthropod species. The molecular pathways involved in the perception of this aldehyde remain uncharacterized.

Synergistic and Antagonistic Interactions with Co-occurring Semiochemicals

Research into the potential synergistic or antagonistic effects of this compound when combined with other semiochemicals is not present in the existing scientific literature. Studies that would investigate whether this compound can enhance or reduce the repellent or attractive properties of other known semiochemicals have not been conducted. Such information is crucial for the development of effective chemical blends for pest management, but for this compound, this area remains unexplored.

Receptor-Level Target Identification in Arthropod Chemosensory Systems

The specific protein receptors within arthropod chemosensory systems that may bind to this compound have not been identified. The deorphanization of olfactory receptors (ORs) or ionotropic receptors (IRs) to identify their specific ligands is a key area of modern chemical ecology, but this work has not included the compound . Without receptor-level identification, the precise molecular targets of this compound within the arthropod nervous system cannot be determined.

Advanced Analytical Chemistry Methodologies for the Detection and Characterization of 5 Ethyl 2 Methylnonanal

Chromatographic Separations and Ultra-Trace Detection Techniques in Complex Matrices

The detection of 5-Ethyl-2-methylnonanal, particularly in intricate samples such as food and beverages, necessitates highly sensitive and selective analytical techniques capable of ultra-trace level determination. pan.olsztyn.plmdpi.com Gas chromatography (GC) is the premier separation technique for volatile compounds like aldehydes. acs.orgscielo.br For complex matrices, headspace (HS) sampling, especially dynamic headspace, is often combined with solid-phase microextraction (SPME) for the extraction and pre-concentration of aldehydes. pan.olsztyn.plmdpi.com The choice of SPME fiber coating is crucial, with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) being effective for a broad range of volatile analytes, including aldehydes. pan.olsztyn.pl

To enhance sensitivity for ultra-trace detection, derivatization is a common strategy. nih.gov Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form oximes, which are more stable and exhibit higher detector responses. nih.govnih.gov This approach, coupled with GC-mass spectrometry (GC-MS), allows for detection limits in the nanogram per gram (ng/g) range. nih.gov

The following table summarizes typical parameters for the GC-MS analysis of aldehydes in complex matrices:

| Parameter | Typical Value/Condition | Rationale |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | A common non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic resolution. |

| Oven Program | Initial temp. 40-50°C, ramp at 5-10°C/min to 250-280°C | A temperature ramp allows for the separation of compounds with a wide range of boiling points. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative data, enabling confident identification. |

This table presents generalized GC-MS conditions for aldehyde analysis; optimization for this compound would be required.

Spectroscopic Characterization for Stereochemical Elucidation

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers. The stereochemistry of such chiral molecules can significantly influence their biological activity and sensory properties. The elucidation of the specific stereoisomers requires advanced spectroscopic techniques. acs.orgskidmore.eduwiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is a powerful tool for structural elucidation. skidmore.edu While standard NMR can confirm the compound's constitution, advanced techniques are necessary to determine the relative and absolute stereochemistry. frontiersin.org This can sometimes be achieved by derivatizing the aldehyde with a chiral agent to form diastereomers, which may then be distinguishable by NMR. acs.org Computational methods, which predict the NMR spectra for different stereoisomers, can be compared with experimental data to aid in stereochemical assignment. frontiersin.org

Chiral gas chromatography is another essential technique for separating enantiomers. wiley.comacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. The choice of the chiral selector is critical for achieving separation. wiley.com

The following table outlines spectroscopic methods for stereochemical elucidation:

| Technique | Application for this compound | Expected Outcome |

| Chiral Gas Chromatography (GC) | Separation of the four stereoisomers. | Four distinct peaks corresponding to each stereoisomer, allowing for quantification of the enantiomeric and diastereomeric ratios. |

| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents | Formation of diastereomeric derivatives with distinct NMR spectra. | Different chemical shifts and coupling constants for the protons and carbons near the chiral centers, aiding in the determination of relative stereochemistry. |

| Vibrational Circular Dichroism (VCD) | Measurement of the differential absorption of left and right circularly polarized infrared light. | A VCD spectrum that can be compared with computationally predicted spectra for each stereoisomer to determine the absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Measurement of the optical rotation of the compound at various wavelengths. | An ORD curve that provides information about the stereochemistry of the molecule. |

Hyphenated Techniques for Profiling and Quantitative Analysis

For comprehensive profiling and accurate quantification of this compound in complex mixtures, hyphenated analytical techniques are indispensable. acs.orgacs.org These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. acs.org

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. chromatographyonline.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS fragments the molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. mdpi.comnih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

More advanced hyphenated techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offer even greater resolving power for extremely complex samples. scielo.br This technique provides enhanced separation, which is crucial for distinguishing isomers and separating the target analyte from matrix interferences. scielo.br

The following table details common hyphenated techniques for aldehyde analysis:

| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |

| GC-MS | Gas-liquid chromatography | Mass spectrometry | Identification and quantification in various matrices like food and fragrances. chromatographyonline.comnih.gov |

| GC-FTIR | Gas-liquid chromatography | Fourier-transform infrared spectroscopy | Provides information on functional groups, complementing MS data for structural elucidation of isomers. mdpi.com |

| LC-MS | Liquid chromatography | Mass spectrometry | Suitable for less volatile or thermally labile derivatives of the aldehyde. acs.org |

| GC-Olfactometry (GC-O) | Gas-liquid chromatography | Human nose (sensory detection) | Determines the odor activity of the different stereoisomers of this compound. scielo.br |

The application of these sophisticated analytical methodologies is crucial for a complete understanding of the occurrence, properties, and impact of this compound in various scientific and industrial contexts.

Theoretical and Computational Chemistry Studies of 5 Ethyl 2 Methylnonanal

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a flexible molecule like 5-ethyl-2-methylnonanal is crucial for understanding its physical properties and reactivity. The molecule possesses multiple rotatable bonds, leading to a large number of potential conformers.

Conformational Analysis: The study of this compound's conformations involves identifying the stable minima on its potential energy surface. Like other long-chain alkanes and aldehydes, its structure is defined by a series of dihedral angles along the carbon backbone. chemrxiv.org The primary conformations around each C-C bond are typically staggered (anti and gauche), which are energetically favored over eclipsed conformations. organicchemistrytutor.com For the n-alkyl chain, all-trans (anti) configurations are generally the lowest in energy, leading to a linear zig-zag structure. However, the presence of ethyl and methyl branches introduces steric hindrance that can favor bent or folded conformations. chemrxiv.orgresearchgate.net

Computational approaches to identify these conformers typically start with semi-empirical methods (like AM1 or PM3) or molecular mechanics force fields (like MMFF94) to rapidly sample the vast conformational space. researchgate.net The resulting low-energy structures are then subjected to more accurate, high-level quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to refine their geometries and relative energies. researchgate.net For similar long-chain aldehydes like n-octanal, studies have identified multiple stable conformers, with the most abundant ones often featuring bent configurations that may be stabilized by weak intramolecular interactions, such as a hydrogen bond between the carbonyl group and a γ-hydrogen. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in different environments (e.g., in the liquid state or in solution). aip.org These simulations solve Newton's equations of motion for the atoms in the molecule over time, governed by a force field that describes the intramolecular and intermolecular interactions. By simulating the molecule for nanoseconds or longer, it is possible to observe conformational transitions, calculate average properties, and understand how factors like temperature and solvent affect its structural flexibility. aip.orgacs.org Studies on similar branched alkanes have shown that branching significantly influences dynamic properties like diffusion and relaxation processes. aip.org

| Dihedral Angle | Conformer A (Extended) | Conformer B (Bent) | Conformer C (Folded) |

| C1-C2-C3-C4 | ~180° (anti) | ~180° (anti) | ~60° (gauche) |

| C3-C4-C5-C(ethyl) | ~180° (anti) | ~60° (gauche) | ~180° (anti) |

| C4-C5-C6-C7 | ~180° (anti) | ~180° (anti) | ~60° (gauche) |

| C(ethyl)-C5-C6-C7 | ~60° (gauche) | ~180° (anti) | ~60° (gauche) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties of this compound, which in turn govern its chemical reactivity. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. orientjchem.orgnih.gov

Electronic Structure: The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.netfrontiersin.org For an aldehyde, the HOMO is often localized on the oxygen atom's lone pairs, while the LUMO is typically the π* antibonding orbital of the carbonyl group. ias.ac.in

The distribution of electron density can be visualized through an electrostatic potential (ESP) map. This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the ESP would show a high negative potential around the carbonyl oxygen, indicating it as a site for electrophilic attack, and a positive potential around the carbonyl carbon and the aldehydic hydrogen, marking them as sites for nucleophilic attack.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors. frontiersin.orgmdpi.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Fukui Functions (f(r)): Identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. frontiersin.org

For this compound, the primary site for nucleophilic attack is the carbonyl carbon, a characteristic feature of aldehydes. mdpi.com The α-hydrogen (on C2) is acidic and can be removed by a base to form an enolate, which is a key intermediate in many reactions like aldol (B89426) condensations. mdpi.comresearchgate.net The presence of methyl and ethyl branches can sterically hinder reactions at the carbonyl center or influence the stability and stereochemistry of intermediates and transition states. mdpi.com

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -9.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ +1.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Indicates overall polarity, arising from the C=O bond |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules. They can also be used to map out the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Theoretical frequency calculations (usually with DFT) can predict the vibrational modes of this compound. orientjchem.org These calculations help in assigning the peaks observed in experimental IR spectra. Key predicted vibrations for this molecule would include a strong C=O stretch (typically around 1720-1740 cm⁻¹ for a saturated aldehyde), C-H stretches for the alkyl and aldehydic protons (the aldehydic C-H stretch being a distinctive feature around 2720 cm⁻¹ and 2820 cm⁻¹), and various C-H bending modes. spectroscopyonline.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). orientjchem.org These predictions are highly useful for structural elucidation. For this compound, calculations would predict a highly deshielded proton signal for the aldehydic hydrogen (around 9.6 ppm). libretexts.org The protons on the α-carbon (C2) would appear around 2.2-2.4 ppm, influenced by the adjacent carbonyl group. libretexts.org The remaining alkyl protons would have signals in the 0.8-1.6 ppm range.

Reaction Pathways: Theoretical chemistry allows for the detailed investigation of reaction mechanisms. researchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. For aldehydes, common reactions include oxidation, reduction, and nucleophilic additions. For α-branched aldehydes like this compound, computational studies can be particularly insightful for understanding stereoselectivity, where the chiral catalyst and substrate interact to favor the formation of one enantiomer over another. mdpi.comgroupjorgensen.com For instance, in an α-functionalization reaction, DFT calculations can model the transition state to explain why a particular stereochemical outcome is observed. mdpi.com

| Spectroscopic Feature | Predicted Range/Value | Notes |

| IR: C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, characteristic absorption for saturated aldehydes. spectroscopyonline.com |

| IR: Aldehydic C-H Stretch | ~2720 cm⁻¹ & ~2820 cm⁻¹ | Often appears as a pair of peaks due to Fermi resonance. spectroscopyonline.com |

| ¹H NMR: Aldehydic H | 9.5 - 9.7 ppm | Highly deshielded and diagnostic for an aldehyde. libretexts.org |

| ¹H NMR: α-H (on C2) | 2.2 - 2.4 ppm | Deshielded by the adjacent carbonyl group. libretexts.org |

| ¹³C NMR: Carbonyl C | ~200 - 205 ppm | Characteristic downfield shift for an aldehyde carbon. |

Future Directions and Emerging Research Avenues for 5 Ethyl 2 Methylnonanal Research

Exploration of Novel Biological Activities Beyond Current Applications

The aldehyde functional group is a well-known pharmacophore and a key component in many biologically active natural products. While 5-Ethyl-2-methylnonanal is recognized for its sensory profile, its potential bioactivities remain largely unexplored. Future research should systematically investigate its effects in various biological systems.

One promising area is its potential as an antimicrobial agent . Long-chain aldehydes are known to disrupt microbial cell membranes and interfere with essential cellular processes. A systematic investigation could involve screening this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger). Research could focus on determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its potency.

Another avenue is the study of its role as a semiochemical . Aldehydes are frequently employed by insects as pheromones for communication, aggregation, or alarm signaling. Research could explore whether this compound acts as an attractant, repellent, or signaling modulator for specific insect species, particularly agricultural pests or disease vectors. Such findings could lead to the development of novel, species-specific pest management strategies.

Furthermore, the electrophilic nature of the aldehyde group makes it a candidate for enzyme inhibition . It can form covalent Schiff base adducts with key lysine (B10760008) residues in enzyme active sites. A high-throughput screening campaign could test this compound against a library of therapeutically relevant enzymes, such as proteases, kinases, or oxidoreductases, to identify potential inhibitory activities that could serve as a starting point for drug discovery programs.

| Research Area | Scientific Rationale | Experimental Approach | Potential Application |

|---|---|---|---|

| Antimicrobial Activity | Long-chain aldehydes can disrupt microbial membranes and inactivate proteins. | Broth microdilution assays to determine MIC/MBC against pathogenic bacteria and fungi. | Development of new preservatives or surface disinfectants. |

| Semiochemical Effects | Branched aldehydes are known components of insect pheromone blends. | Electroantennography (EAG) and behavioral assays (e.g., olfactometer tests) with target insect species. | Eco-friendly pest control (lures for traps, mating disruption). |

| Enzyme Inhibition | The aldehyde group can covalently modify nucleophilic residues (e.g., lysine) in enzyme active sites. | High-throughput screening against a panel of purified enzymes; kinetic analysis to determine mechanism of inhibition. | Identification of lead compounds for therapeutic development. |

Development of Sustainable and Scalable Synthetic Routes

The industrial production of aldehydes often relies on petrochemical feedstocks and energy-intensive processes like hydroformylation. A key future direction is the development of greener, more sustainable synthetic methodologies for this compound.

Biocatalysis offers a powerful alternative to traditional chemical synthesis. The synthesis could be reimagined using enzymes, which operate under mild conditions (aqueous media, ambient temperature, and pressure) with high selectivity. For instance, the final step could involve the highly selective oxidation of the precursor alcohol, 5-ethyl-2-methylnonan-1-ol, using an alcohol dehydrogenase (ADH) with an appropriate cofactor recycling system. This avoids the use of heavy-metal-based oxidizing agents.

Another critical aspect is the use of renewable feedstocks . Research can focus on sourcing the carbon backbone of this compound from biomass. For example, the C7 component (related to heptanal) could potentially be derived from the pyrolysis of ricinoleic acid, the main component of castor oil. The C3 and C2 components (related to propanal and the ethyl group) could be sourced from bio-derived propanol (B110389) and ethanol. Designing a convergent synthesis from these bio-based building blocks would significantly improve the compound's environmental footprint.

Furthermore, transitioning from traditional batch processing to continuous flow chemistry can enhance scalability, safety, and efficiency. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and reducing reaction times. This can lead to higher yields and purity, minimizing downstream purification efforts and waste generation. Developing a multi-step flow synthesis for this compound would represent a significant advancement in its manufacturing process.

| Parameter | Hypothetical Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Feedstock Source | Petroleum-derived olefins and syngas (CO/H₂). | Biomass-derived building blocks (e.g., from castor oil, bio-ethanol). |

| Key Reaction | Hydroformylation or aldol (B89426) condensation. | Enzyme-catalyzed C-C bond formation and/or oxidation. |

| Catalyst/Reagents | Homogeneous metal catalysts (e.g., cobalt, rhodium); chemical oxidants. | Immobilized enzymes (biocatalysts); recyclable heterogeneous catalysts. |

| Process Type | Batch processing. | Continuous flow processing. |

| Environmental Impact | Higher energy consumption; potential for heavy metal waste. | Lower energy demand; biodegradable catalysts; reduced solvent waste. |

Integration of Artificial Intelligence and Machine Learning in Aldehyde Research and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. Applying these computational tools to the study of this compound and related aldehydes can accelerate discovery and optimization.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or sensory properties of novel aldehyde analogs. By training an ML model on a large dataset of aldehydes with known activities (e.g., antimicrobial potency, odor profile), researchers can predict the properties of virtual, yet-to-be-synthesized derivatives of this compound. This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources. For example, a model could predict how altering the position of the ethyl group or the length of the carbon chain would impact its floral scent character or its antifungal activity.

Finally, in the context of high-throughput screening for biological activity, ML algorithms can be invaluable for data analysis . When this compound is tested against hundreds or thousands of biological targets, ML can rapidly identify statistically significant "hits," cluster compounds with similar activity profiles, and even help elucidate potential mechanisms of action by identifying patterns in the data that are too complex for human interpretation. This approach can transform raw screening data into actionable scientific insights.

| AI/ML Application | Specific Task | Required Input Data | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Prediction of bioactivity or sensory profile. | A dataset of aldehyde structures and their corresponding measured activities/properties. | Rapid virtual screening of new analogs to guide synthesis. |

| Retrosynthesis Prediction | Discovery of novel synthetic routes. | The target molecular structure of this compound. | Identification of more efficient, scalable, and sustainable manufacturing processes. |

| High-Throughput Data Analysis | Hit identification and mechanism-of-action hypothesis generation. | Large-scale biological screening data (e.g., enzyme inhibition, cell viability). | Accelerated discovery of novel biological functions and lead compounds. |

Q & A

Q. What are the common synthetic routes for 5-Ethyl-2-methylnonanal, and how can researchers ensure reproducibility?

- Methodological Answer : Synthetic pathways often involve oxidation or reduction of precursor alcohols or ketones. For example, oxidation of 5-ethyl-2-methylnonanol using pyridinium chlorochromate (PCC) in dichloromethane or reduction of the corresponding ketone with NaBH₄ in tetrahydrofuran (THF) . To ensure reproducibility, document reagent purity, solvent conditions, and reaction times in detail. Share protocols for equipment calibration (e.g., temperature control in reflux setups) and provide raw spectral data (NMR, IR) as supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For quantitative analysis, use high-performance liquid chromatography (HPLC) with a polar stationary phase. Calibrate instruments with certified reference standards and report signal-to-noise ratios to validate detection limits .

Q. How should researchers address safety protocols when handling this compound?

- Methodological Answer : Follow material safety data sheet (MSDS) guidelines: use fume hoods for volatile reactions, wear nitrile gloves, and employ chemical-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., nitrogen). For waste disposal, neutralize aldehydes with bisulfite solutions before transferring to designated hazardous waste streams .

Q. What statistical methods are appropriate for analyzing experimental data in synthesis optimization?

- Methodological Answer : Use response surface methodology (RSM) to model reaction variables (e.g., temperature, catalyst loading). Apply ANOVA to identify significant factors and Tukey’s post-hoc test for pairwise comparisons. Report confidence intervals (e.g., 95%) and effect sizes to contextualize practical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate conflicting NMR/IR results with alternative techniques like X-ray crystallography or high-resolution MS. For ambiguous proton splitting, use 2D NMR (COSY, HSQC) to assign coupling pathways. If impurities are suspected, repeat synthesis with rigorously purified starting materials and document batch-to-batch variability .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral catalysts such as Jacobsen’s Mn(III)-salen complexes for asymmetric oxidation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Computational modeling (e.g., DFT calculations) can predict transition states to guide catalyst design. Report turnover numbers (TON) and selectivity factors (S) to benchmark performance .

Q. How should systematic reviews integrate conflicting data on the compound’s bioactivity?

- Methodological Answer : Follow COSMOS-E guidelines: define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and assess study quality via Newcastle-Ottawa Scale. Use meta-regression to explore heterogeneity sources (e.g., cell line variability). If dose-response data are inconsistent, apply sensitivity analyses excluding outliers and report I² statistics to quantify inconsistency .

Q. What experimental designs mitigate batch variability in scaled-up synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like yield and purity, then use factorial designs to optimize parameters (e.g., mixing speed, cooling rate). For continuous production, employ process analytical technology (PAT) for real-time monitoring. Archive aliquots from each batch for retrospective analysis .

Q. How can machine learning improve retrosynthetic planning for this compound derivatives?

- Methodological Answer : Train models on databases like Reaxys or Pistachio to predict feasible routes. Use graph neural networks (GNNs) to map molecular substructures and prioritize reactions with high atom economy. Validate predictions with small-scale trials and iterative feedback loops. Disclose training datasets and hyperparameters to ensure transparency .

Q. What ethical considerations apply when publishing toxicological data on this compound?

- Methodological Answer :

Adhere to ethical publishing guidelines: disclose funding sources, avoid sensationalizing hazards, and contextualize findings with existing literature. For in vitro toxicity, clarify limitations (e.g., non-mammalian models) and avoid extrapolating to human risk without in vivo validation. Use standardized nomenclature (IUPAC) to prevent ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.